molecular formula C10H7NO2 B1203476 N-Phenylmaleimide CAS No. 941-69-5

N-Phenylmaleimide

Cat. No. B1203476
CAS RN: 941-69-5
M. Wt: 173.17 g/mol
InChI Key: HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Phenylmaleimide can be synthesized from maleic anhydride and aniline. A decompressed azeotropic method, a new method for the preparation of N-Phenylmaleimide (N-PMI), is developed on the basis of acetic anhydride method and atmospheric azeotropic method. .


Molecular Structure Analysis

The molecular formula of N-Phenylmaleimide is C10H7NO2. It has a molecular weight of 173.17 g/mol . The InChI string is InChI=1S/C10H7NO2/c12-9-6-7-10 (13)11 (9)8-4-2-1-3-5-8/h1-7H and the canonical SMILES string is C1=CC=C (C=C1)N2C (=O)C=CC2=O .


Chemical Reactions Analysis

N-Phenylmaleimide can be used as a dienophile in a Diels–Alder reaction with furan . It can also react with silica surfaces modified with a self-assembled monolayer of (aminopropyl)triethoxysilane (APTES) as investigated using infrared spectroscopy (FTIR), elemental analysis, and titration assays .


Physical And Chemical Properties Analysis

N-Phenylmaleimide appears as yellow needles . It has a density of 1.2427 (rough estimate), a melting point of 85-87 °C (lit.), and a boiling point of 162-163 °C/12 mmHg (lit.) . It is soluble in water (slightly), methanol, ethanol, and benzene .

Scientific Research Applications

Green Chemistry in Education

NPMI: is utilized in educational settings to demonstrate green chemistry principles. A study describes a multi-step synthesis of NPMI from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran . This process is designed to be minimally hazardous and energy-efficient, exposing students to concepts like atom economy and waste reduction .

Polymer Synthesis

NPMI: plays a significant role in polymer chemistry due to its thermal resistance properties. Research has shown that incorporating NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) can significantly improve their thermal resistance . This is particularly valuable in creating materials that require high thermal stability.

Organic Synthesis

In organic synthesis, NPMI is used as a dipolarophile in 1,3-cycloaddition reactions with nitrones. This application is crucial for preparing crystalline adducts of dienes, which are important intermediates in various synthetic pathways .

Plastic Modification

NPMI: is also employed as a plastic modifier. Its unique chemical structure allows it to enhance the properties of plastics, making them more durable and resistant to various forms of degradation .

Copolymerization

The copolymerization of NPMI with other monomers can lead to the development of copolymers with improved structural stiffness and stability. This is due to the five-membered ring and N-aryl substituted structure of NPMI , which can hinder the rotation of the backbone chain .

Color Cycle Change Property

NPMI: has been studied for its color cycle change property when copolymerized with vinyl acetate. The resulting copolymers exhibit a rapid and reversible discoloration under acid or base conditions, attributed to the interconversion between keto and enol forms . This property has potential applications in smart materials and sensors.

Safety And Hazards

N-Phenylmaleimide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .

Future Directions

N-Phenylmaleimide has been used in the design of a new N-phenylmaleimide derivative bearing an activated NHS ester (NHS-PhMI) for radical copolymerization with tert-butoxystyrene (tBOS) to achieve both precise alternating sequence .

Relevant Papers There are several papers that provide more detailed information about N-Phenylmaleimide. These include "Synthesis of N-phenyl Maleimide by Decompressed Azeotropic Method" , "Mechanism of the Synthesis of N-Phenylmaleimide and Improvement of Its …" , and "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory" .

properties

IUPAC Name

1-phenylpyrrole-2,5-dione
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InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
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InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O
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Molecular Formula

C10H7NO2
Record name N-PHENYLMALEIMIDE
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Related CAS

25101-57-9
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID0041274
Record name 1-Phenyl-1H-pyrrole-2,5-dione
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Molecular Weight

173.17 g/mol
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Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid
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Boiling Point

324 °F at 12 mmHg (NTP, 1992)
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Solubility

Sparingly soluble (NTP, 1992)
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Product Name

N-Phenylmaleimide

CAS RN

941-69-5
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Melting Point

192 to 194 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Aniline, a primary aromatic amine, is a hazardous carcinogenic liquid. It is difficult to handle aniline safely during reactive extrusion, which is the most economical way to produce imides on a large scale. Often maleic anhydride is reacted with aniline to obtain the N-phenylmaleimide monomer, which is then copolymerized with other monomers in solution or emulsion polymerization processes.
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Synthesis routes and methods II

Procedure details

A mixture of 2.32 parts of maleic acid, 2.23 parts of N-phenyl phthalimide and 20 parts of water is heated under sealed conditions for 2 hours at 180° C. The reaction mixture is then allowed to cool to ambient conditions and distilled under vacuum. Maleic anhydride is initially recovered followed by phthalic anhydride and N-phtnyl maleimide. There is obtained a yield of 16% by weight of phthalic anhydride and 14.1% by weight of N-phenylmaleimide.
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Synthesis routes and methods III

Procedure details

A reaction flask was equipped as in Example 1. To a solution of maleic anhydride (1.12 parts) in 5.6 parts acetone was added a solution of 1 part aniline, 0.375 part triethylamine, and 1.9 parts acetone over a 30-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.093 part) and 1.4 parts acetic anhydride were added all at once. The temperature was raised to 50° C. for 3 hours. The homogeneous mixture was cooled and 14 parts water added. The precipitated product was isolated by vacuum filtration, washed with water, and air dried. The crude product was recrystallized from ethanol/water (90/10 vol.) to yield 0.89 part N-phenyl maleimide, m.p. 84°-86° C.
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Synthesis routes and methods IV

Procedure details

The slurry containing the N-phenyl maleinamic acid and 10 g of ortho-phosphoric acid added thereto were heated at 210° C. for three hours. The resultant reaction mixture was cooled to 30° C., washed with water, and distilled under a vacuum to expel tetrahydronaphthalene and obtain 78 g of N-phenyl maleimide crystals. By liquid chromatography, the crystals were found to have purity of 87.3% by weight, indicating the yield thereof to be 73.2 mol %.
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Synthesis routes and methods V

Procedure details

N-phenylmaleimide was synthesized in accordance with a method described in "Organic Synthesis", Vol.41, page 93. That is, 196 parts of maleic anhydride and 2,000 parts of benzene were charged into a four-necked flask. 186 parts of aniline dissolved in 200 parts of benzene were added dropwise to the resulting solution at 25° C. over one hour. The resulting product was cooled to 10° C. and crystals thus formed were filtered off and dried in vacuo to give 370 parts of a pale yellow solid substance. 316 parts of the produced pale yellow substance, 65 parts of anhydrous sodium acetate and 670 parts of acetic anhydride were charged into a flask fitted with a stirrer and a reflux cooler and heated gradually over an hour. Stirring was continued for one hour while the temperature was maintained at 100° C. The resulting product was poured into ice water to precipitate crystals. The crystals were filtered, washed with petroleum ether and dried to give 220 parts of yellow crystals. The melting point and the purity by liquid chromatography of the produced crystals were measured and found to be 88° C. and 97.5%, respectively. The produced maleimide compounds are shown in Table 1-1.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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